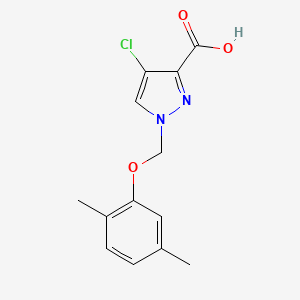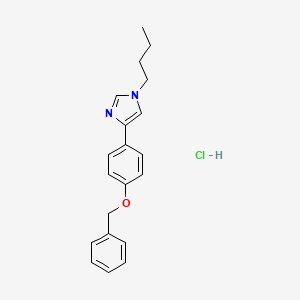
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of an imidazole ring substituted with a 4-(p-benzyloxyphenyl) group and a 1-butyl chain, with the hydrochloride salt form enhancing its solubility in water. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride typically involves the following steps:
Formation of 4-(p-benzyloxyphenyl)imidazole: This step involves the reaction of 4-(p-benzyloxyphenyl)amine with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring.
Alkylation: The imidazole derivative is then alkylated using 1-bromobutane in the presence of a base such as potassium carbonate to introduce the 1-butyl group.
Hydrochloride Salt Formation: The final step involves the treatment of the alkylated product with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Electrophiles or nucleophiles; solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The compound can also interact with cellular pathways, modulating biological processes and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)aniline hydrochloride: Similar structure with an aniline group instead of an imidazole ring.
4-(Benzyloxy)phenol: Lacks the imidazole ring and butyl chain, used in different applications.
4-Benzyloxyphenylhydrazine hydrochloride: Contains a hydrazine group, used in different synthetic applications.
Uniqueness
Imidazole, 4-(p-benzyloxyphenyl)-1-butyl-, hydrochloride is unique due to the presence of both the imidazole ring and the 4-(p-benzyloxyphenyl) group, which confer specific chemical properties and biological activities
Propriétés
Numéro CAS |
33624-74-7 |
|---|---|
Formule moléculaire |
C20H23ClN2O |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
1-butyl-4-(4-phenylmethoxyphenyl)imidazole;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-2-3-13-22-14-20(21-16-22)18-9-11-19(12-10-18)23-15-17-7-5-4-6-8-17;/h4-12,14,16H,2-3,13,15H2,1H3;1H |
Clé InChI |
OSMQQWHIFVAFCQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(N=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


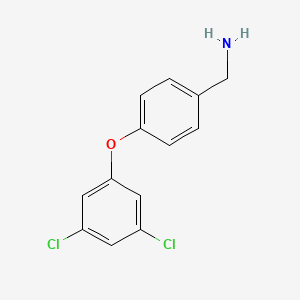
![Diethyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate](/img/structure/B12944728.png)
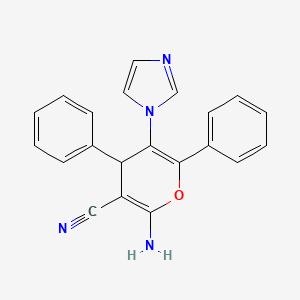
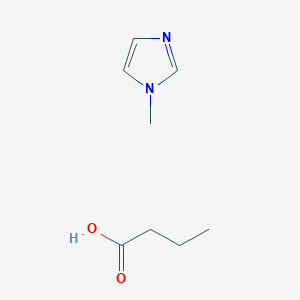
![tert-Butyl (R)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B12944741.png)
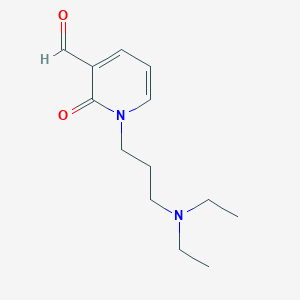
![6-((3R,4R)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12944747.png)

![2-([(2,4-Dimethoxyphenyl)methyl]amino)acetonitrile](/img/structure/B12944751.png)
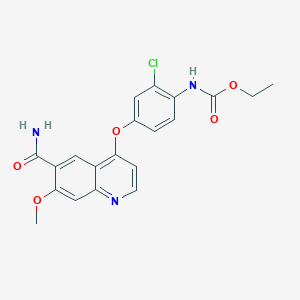
![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]furan-3-amine](/img/structure/B12944758.png)
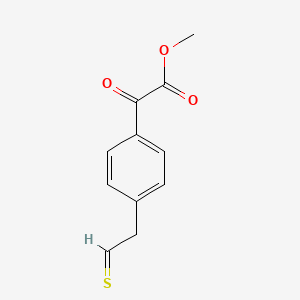
![Benzoic acid, 3-[3-(4-methylphenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12944762.png)
